[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol
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Overview
Description
[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol: is an organic compound that belongs to the class of epoxides It features a three-membered oxirane ring attached to a chlorophenyl and a phenyl group, with a hydroxymethyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 4-chlorobenzaldehyde with styrene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the desired epoxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of [2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]carboxylic acid.
Reduction: Formation of [2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new chemical bonds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methanol: Similar structure but with a bromine atom instead of chlorine.
[2-(4-Fluorophenyl)-3-phenyloxiran-2-yl]methanol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in [2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its bromine and fluorine analogs.
- The compound’s specific reactivity and potential biological activity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
112704-29-7 |
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Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)15(10-17)14(18-15)11-4-2-1-3-5-11/h1-9,14,17H,10H2 |
InChI Key |
QFTAIMBFIKAHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(CO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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